

Spectroscopic Analysis of Alkylated Phenols: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2,4,6-Tri-sec-butylphenol

Cat. No.: B1617239

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An important note on data availability: Publicly accessible, experimentally derived spectroscopic data (NMR, IR, MS) for **2,4,6-tri-sec-butylphenol** (CAS 5892-47-7) is limited. The NIST Chemistry WebBook, a primary source for chemical data, contains thermochemical information for this compound but does not feature its NMR, IR, or mass spectra.[1][2]

To provide a comprehensive guide that adheres to the requested format, this document will present a detailed spectroscopic analysis of the closely related and well-documented isomer, 2,4,6-tri-tert-butylphenol (CAS 732-26-3). This information is intended to serve as a representative example of the type of data and methodologies used in the spectroscopic characterization of highly substituted phenols.

Physicochemical Properties

While comprehensive spectroscopic data for **2,4,6-tri-sec-butylphenol** is scarce, some basic physicochemical properties have been reported.



Property	Value	Source
Molecular Formula	C18H30O	NIST WebBook[1]
Molecular Weight	262.43 g/mol	NIST WebBook[1]
CAS Number	5892-47-7	NIST WebBook[1]
Density	0.912 g/cm ³	Chemsrc
Boiling Point	326.1 °C at 760 mmHg	Chemsrc

Spectroscopic Data for 2,4,6-tri-tert-butylphenol (Illustrative Example)

The following sections provide a detailed overview of the NMR, IR, and MS data for 2,4,6-tritert-butylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Data (Solvent: CDCl₃, Frequency: 300 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.21	S	2H	Aromatic C-H
5.02	S	1H	Phenolic O-H
1.45	S	18H	C(CH₃)₃ (ortho)
1.30	S	9Н	C(CH₃)₃ (para)
Data sourced from PubChem.[3]			



¹³C NMR Data (Solvent: CDCl₃, Frequency: 25.16 MHz)

Chemical Shift (ppm)	Assignment	
151.34	С-ОН	
141.39	Aromatic C (ortho)	
134.94	Aromatic C (para)	
121.82	Aromatic C-H	
34.54	Quaternary C (ortho)	
31.72	Quaternary C (para)	
30.43	C(CH₃)₃ (ortho)	
Data sourced from PubChem.[3]		

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying functional groups.

Key IR Absorption Bands for 2,4,6-tri-tert-butylphenol



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3650	Sharp, weak-medium	Free O-H stretch
~3050	Weak	Aromatic C-H stretch
2960-2870	Strong	Aliphatic C-H stretch
~1600, ~1480	Medium-strong	Aromatic C=C ring stretch
~1240	Strong	C-O stretch
~880	Strong	C-H out-of-plane bend (isolated H)
Characteristic ranges for substituted phenols.[4]		

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Key Mass Fragments for 2,4,6-tri-tert-butylphenol (Electron Ionization)

m/z	Relative Intensity	Assignment
262	Moderate	Molecular Ion [M]+
247	High	[M - CH ₃] ⁺
57	High	[C(CH ₃) ₃] ⁺
Data sourced from PubChem and NIST WebBook.[3][5]		

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of phenolic compounds.



NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the phenol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and improve resolution.
 - Tune the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

- Acquire the ¹H NMR spectrum. A standard experiment involves a single pulse acquisition.
 For phenols, the hydroxyl proton signal can be confirmed by adding a drop of D₂O to the sample tube and re-acquiring the spectrum; the O-H peak will disappear due to proton-deuterium exchange.[6]
- Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using a reference standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.



IR Spectroscopy Protocol (FTIR-ATR)

- Sample Preparation: Place a small amount of the solid phenol sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup:
 - Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
 - Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
- Data Acquisition:
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.
 - The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C=C, C-O).[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation:
 - Dissolve a small amount of the phenol sample in a volatile organic solvent (e.g., dichloromethane, hexane).
 - (Optional but recommended for phenols) Derivatize the sample to increase its volatility and thermal stability. A common method is silylation, where the acidic O-H proton is replaced with a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8][9]
- Instrument Setup:



- Set the GC oven temperature program to separate the components of the sample. A
 typical program starts at a low temperature, ramps up to a high temperature, and then
 holds for a period.
- Set the injector temperature and transfer line temperature to ensure the sample is vaporized and transferred to the mass spectrometer without condensation.
- Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-500).
 Electron Ionization (EI) at 70 eV is a standard method.

Data Acquisition:

- Inject a small volume (typically 1 μL) of the prepared sample into the GC.
- The GC separates the sample components, and as each component elutes from the column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated.

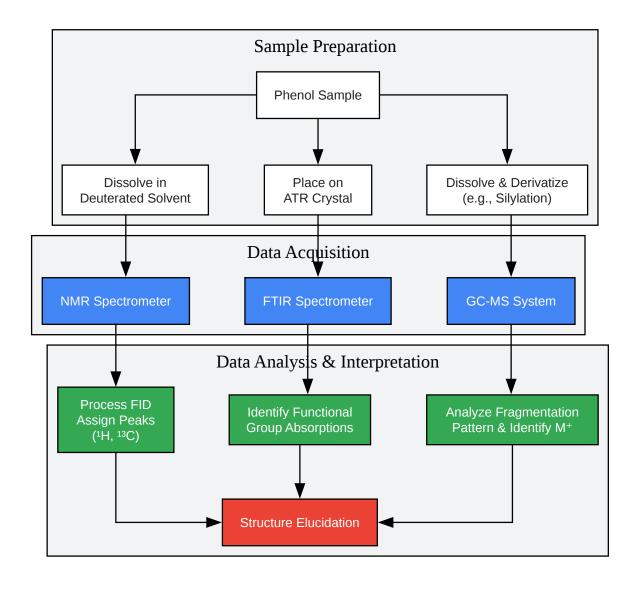
Data Analysis:

- Analyze the resulting chromatogram to determine the retention time of the compound.
- Analyze the mass spectrum of the peak of interest. Identify the molecular ion and characteristic fragment ions.
- Compare the obtained mass spectrum to a library database (e.g., NIST, Wiley) for confirmation.[10]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for a phenolic compound.





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Caption: General workflow for spectroscopic analysis of a phenol sample.



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Caption: Workflow for confirming the phenolic O-H signal using D2O exchange in 1H NMR.



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